molecular formula C10H14O3 B3274378 Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one CAS No. 606492-39-1

Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one

Cat. No.: B3274378
CAS No.: 606492-39-1
M. Wt: 182.22 g/mol
InChI Key: WWAYLSXXLXIQNN-UHFFFAOYSA-N
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Description

Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one (CAS: 51716-62-2) is a spirocyclic compound featuring a fused [1,3]dioxolane ring and a pentalenone core. Its synthesis involves acid-catalyzed ketalization of (3aS,6aS)-tetrahydropentalene-2,5(1H,3H)-dione with ethylene glycol in toluene at 130°C for 3 hours, yielding the spiro structure via cyclocondensation . The compound’s molecular formula is C₁₀H₁₄O₃ (MW: 182.22 g/mol), and its stereochemistry is defined as cis (3a'R,6a'S) configuration .

Key spectral data includes distinct ¹H NMR signals for the dioxolane protons (δ ~3.8–4.2 ppm) and pentalenone methylene groups (δ ~1.5–2.5 ppm), with ¹³C NMR confirming the ketone (δ ~210 ppm) and acetal carbons (δ ~95–110 ppm) .

Properties

IUPAC Name

spiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxolane]-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-3-7-5-10(6-8(7)4-9)12-1-2-13-10/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAYLSXXLXIQNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC(=O)CC3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one, also known by its CAS number 51716-62-2, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C10H14O3
  • Molecular Weight : 182.22 g/mol
  • Structural Characteristics : The compound features a spirocyclic structure that includes a dioxolane ring and a pentalene moiety, which may contribute to its biological properties.

Antioxidant Properties

Recent studies have highlighted the antioxidant capabilities of this compound. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress, which is implicated in various diseases.

  • Research Findings : A study published in the ACS Omega journal demonstrated that derivatives of this compound exhibited significant antioxidant activity in vitro. The mechanism involves the donation of hydrogen atoms to free radicals, effectively stabilizing them and preventing cellular damage .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Inflammation is a critical factor in many chronic diseases, including cancer and cardiovascular diseases.

  • Case Study : In a controlled experiment, this compound was shown to inhibit the production of pro-inflammatory cytokines in cultured macrophages. This effect was attributed to the modulation of NF-kB signaling pathways .

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties. It has been tested against various viral strains with promising results.

  • Findings : A patent application noted that compounds similar to this compound showed efficacy against Flaviviridae viruses, indicating potential as an antiviral agent .

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of this compound.

Cell LineIC50 (µM)
HeLa (Cervical)25
MCF7 (Breast)30
A549 (Lung)20

These results indicate that while the compound exhibits cytotoxic effects on cancer cell lines, further studies are needed to evaluate its therapeutic index and safety for potential clinical use.

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The dioxolane structure allows for effective interaction with free radicals.
  • Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in inflammatory processes.
  • Modulation of Gene Expression : It potentially alters the expression of genes associated with oxidative stress and inflammation.

Scientific Research Applications

Medicinal Chemistry

Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one has shown promise in medicinal chemistry due to its biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antimicrobial properties. Further research into this compound may reveal its effectiveness against various pathogens .
  • Anti-inflammatory Properties : The structural characteristics suggest potential anti-inflammatory effects. Compounds with spirocyclic structures are often explored for their anti-inflammatory capabilities .
  • Potential as Drug Precursors : Its unique structure may allow it to serve as a precursor for synthesizing more complex pharmaceutical compounds. The ability to modify the spirocyclic structure could lead to the development of new therapeutic agents .

Synthetic Organic Chemistry

The synthesis of this compound involves multi-step organic synthesis techniques. Key methods include:

  • Reflux Conditions : The compound can be synthesized using toluene-4-sulfonic acid under reflux conditions in benzene or toluene. This method typically yields the desired product through careful control of reaction conditions .
  • Yield Optimization : Various experimental setups have reported yields ranging from 40% to 56%, indicating that optimization of reaction conditions is critical for improving efficiency .

Material Science

In addition to its biological applications, this compound may find utility in material science:

  • Polymer Chemistry : The compound's structural properties could be leveraged in the development of novel polymers or copolymers that exhibit unique physical properties such as flexibility and thermal stability .
  • Nanomaterials : Its integration into nanostructured materials might enhance their functional properties due to the compound's distinctive stereochemistry and reactivity .

Case Study 1: Antimicrobial Potential

A study conducted on structurally related compounds demonstrated significant antimicrobial activity against various strains of bacteria. This suggests that this compound could be further investigated for its potential as an antimicrobial agent .

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis of this compound revealed that adjusting reaction parameters such as temperature and solvent choice significantly impacted yield and purity. These findings underscore the importance of methodical experimentation in synthetic organic chemistry .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spiro-Dioxolane/Dioxane Derivatives with Pentalen Cores

(a) 5',5'-Dimethyltetrahydro-1'H-spiro[1,3-dioxane-2,2'-pentalen]-5'(3'H)-one (CAS: 92007-37-9)
  • Structure : Features a six-membered [1,3]dioxane ring instead of dioxolane, with two methyl groups at C5'.
  • Synthesis: Derived from hexahydropentalenone using 2,2-dimethylpropane-1,3-diol under microwave irradiation .
  • Key Differences :
    • Increased steric hindrance from methyl groups alters reactivity in substitution reactions.
    • ¹H NMR shows upfield shifts for dioxane protons (δ ~3.5–3.9 ppm) compared to dioxolane derivatives.
    • Higher thermal stability due to the larger dioxane ring .
(b) (3aR,6aS)-5',5'-Dimethyltetrahydro-1H-spiro[pentalene-2,2'-[1,3]dioxan]-5(3H)-one (1w)
  • Structure : Similar to the dimethyl derivative above but synthesized via NaBH₄ reduction and thiocarbonate formation .
  • Key Data :
    • EI-HRMS : m/z 210.1352 (calc. for C₁₁H₁₈O₃).
    • ¹³C NMR confirms sp³ carbons in the dioxane ring (δ ~65–75 ppm) .

Spiro Compounds with Naphthalene/Phenanthrene Cores

(a) 3′,4′-Dihydro-1′H-spiro[[1,3]dioxolane-2,2′-naphthalene]-5′-carbaldehyde (Compound 9)
  • Structure : Naphthalene core fused to dioxolane, with a formyl substituent at C5'.
  • Synthesis : Bromination of 3,4-dihydronaphthalen-2(1H)-one followed by lithium-halogen exchange .
  • Formyl group enables Schiff base formation, unlike the ketone in the target compound .
(b) (-)-(4a′S,8a′R)-1′,1′,4a′,8a′-Tetramethyldecahydro-1′H-spiro[[1,3]dioxolane-2,2′-phenanthren]-8′(3′H)-one
  • Structure : Phenanthrene core with four methyl groups and a dioxolane ring.
  • Synthesis : Acid-catalyzed ketalization of a tricyclic ketone with ethylene glycol .
  • Key Properties :
    • Melting Point : 118–120°C vs. ~100–110°C for the target compound.
    • Methyl groups enhance lipophilicity, impacting bioavailability .

Bioactive Spiro Derivatives

(a) Hexahydropentaleno Derivatives for Glucose Control
  • Example: (S)-1-(2-(((2r,3aR,5S,6aS)-5-Methoxy-2-methyloctahydropentalen-2-yl)amino)acetyl)pyrrolidine-2-carbonitrile.
  • Application : Modulates insulin release via spirocyclic conformation locking .
  • Contrast: The target compound lacks polar substituents (e.g., methoxy, amino) critical for receptor binding.
(b) Spiro-Oxindoles as SARS-CoV-2 Inhibitors
  • Example: 1′,9′-Bis(4-chlorobenzyl)-5-(morpholinosulfonyl)-1′H-spiro[indoline-3,5′-pyrido[2,3-d:6,5-d′]dipyrimidine]-2,2′,4′,6′,8′(3′H,7′H,9′H,10′H)-pentaone.
  • Activity : Targets RNA polymerase and spike glycoprotein via sulfonamide and chlorobenzyl groups .

Comparative Analysis Table

Compound Core Structure Ring System Key Substituents Synthesis Method Notable Properties/Applications
Target Compound (CAS 51716-62-2) Pentalenone [1,3]dioxolane None Acid-catalyzed ketalization Potential scaffold for drug design
5',5'-Dimethyl Derivative (CAS 92007-37-9) Pentalenone [1,3]dioxane C5' methyl groups Microwave-assisted Enhanced stability, bioactive
Compound 1w Pentalenone [1,3]dioxane None NaBH₄ reduction EI-HRMS: m/z 210.1352
Compound 9 (Naphthalene) Naphthalene [1,3]dioxolane C5' formyl Lithium-halogen exchange Reactive for conjugation
Phenanthrene Derivative Phenanthrene [1,3]dioxolane C1',4a',8a' methyl Acid-catalyzed ketalization High lipophilicity, MP 118–120°C

Q & A

Basic: What are the optimal synthetic routes for Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one, and how can purity be maximized?

Methodological Answer:
The synthesis of spirocyclic compounds like this compound often involves cyclization and protection-deprotection strategies. Key steps include:

  • Microwave-assisted reactions for rapid cyclization (e.g., using ZnBr₂ and NaNO₂ in a microwave reactor to form spiro rings, as in ).
  • Dean-Stark setups for azeotropic removal of water during ketal/acetal formation (e.g., refluxing with ethylene glycol and p-toluenesulfonic acid in toluene, as in ).
  • Purification via silica gel chromatography with optimized solvent ratios (e.g., hexane/ethyl acetate 5:1 or 10:1) to isolate high-purity products .
    Yields exceeding 90% are achievable with rigorous control of reaction times and stoichiometry.

Basic: How is structural characterization of this spiro compound performed to confirm regiochemistry and functional groups?

Methodological Answer:
A multi-spectroscopic approach is critical:

  • ¹H/¹³C NMR : Analyze sp³ vs. sp² hybridization (e.g., δ 1.5–2.5 ppm for tetrahydro moieties; carbonyl signals at δ 190–210 ppm). and provide detailed NMR assignments for analogous spiro structures.
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹) groups .
  • HRMS (ESI-TOF) : Validate molecular formula (e.g., C₁₀H₁₄O₃ for the target compound, exact mass 182.22) .
    X-ray crystallography is recommended for resolving ambiguous stereochemistry .

Advanced: How can computational modeling predict reactivity or regioselectivity in derivatives of this spiro compound?

Methodological Answer:
Density Functional Theory (DFT) and molecular docking are used to:

  • Calculate activation energies for ring-opening reactions (e.g., Vilsmeier formylation or acid-catalyzed rearrangements, as in ).
  • Predict binding affinities to biological targets (e.g., endothelin-A receptors, based on spiro-terpene analogs in ).
    Software like Gaussian or Schrödinger Suite can model transition states and electron density maps to guide synthetic routes .

Advanced: What strategies identify and mitigate byproduct formation during acid-catalyzed reactions of this compound?

Methodological Answer:
Byproducts (e.g., dimerized or over-oxidized species) arise from:

  • Prolonged reaction times : Monitor via TLC (e.g., ethyl acetate/hexane 1:4) and terminate reactions at 80–90% conversion .
  • Side reactions at reactive carbonyls : Use milder acids (e.g., pyridinium p-toluenesulfonate instead of H₂SO₄) .
    Characterize byproducts using HPLC-MS or GC-MS and adjust solvent polarity (e.g., CH₂Cl₂ vs. THF) to suppress undesired pathways .

Advanced: How can stereochemical outcomes be controlled in spirocyclic derivatives?

Methodological Answer:

  • Chiral auxiliaries : Introduce temporary stereogenic centers (e.g., tert-butyldimethylsilyl groups) to direct ring closure, as in .
  • Enantioselective catalysis : Use chiral ligands (e.g., BINOL-phosphates) for asymmetric cyclization .
  • Chiral chromatography : Separate enantiomers using Chiralpak® columns with hexane/isopropanol eluents .

Advanced: How are contradictions in spectral data (e.g., NMR shifts) resolved for structurally ambiguous intermediates?

Methodological Answer:
Discrepancies (e.g., ’s repeated synthesis steps for compound 9) require:

  • 2D NMR (COSY, HSQC, HMBC) : Assign coupling patterns and through-space correlations to confirm connectivity.
  • Variable Temperature NMR : Resolve overlapping signals (e.g., diastereotopic protons) at low temperatures.
  • X-ray crystallography : Definitive structural assignment for crystalline intermediates .

Advanced: What mechanistic insights explain the compound’s reactivity in ring-opening or cross-coupling reactions?

Methodological Answer:
Mechanistic studies involve:

  • Kinetic isotope effects (KIE) : Compare rates with deuterated analogs to identify rate-determining steps.
  • Trapping experiments : Use TEMPO or other radical scavengers to detect intermediates in redox reactions.
  • In situ FTIR : Monitor carbonyl group transformations during reactions (e.g., lactonization or retro-aldol processes) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one
Reactant of Route 2
Tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one

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